molecular formula C21H24N6O4S B2755110 ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 851124-14-6

ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2755110
CAS No.: 851124-14-6
M. Wt: 456.52
InChI Key: NDLADBRVBOGBPF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the 4-methylphenyl group: The 4-methylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Attachment of the sulfanyl group: The sulfanyl group is attached to the pyrazolo[3,4-d]pyrimidine core through a thiolation reaction.

    Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the pyrazolo[3,4-d]pyrimidine core through an acylation reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Sulfoxides and sulfones: Formed through oxidation.

    Alcohols: Formed through reduction of the carbonyl group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to:

    Bind to enzymes: Inhibit the activity of certain enzymes involved in cellular processes.

    Modulate signaling pathways: Affect signaling pathways related to inflammation and cell proliferation.

    Induce apoptosis: Trigger programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: Share the core structure but differ in substituents, affecting their biological activity.

    Piperazine derivatives: Similar in having the piperazine ring but differ in other functional groups.

    Ethyl esters: Compounds with ethyl ester groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-3-31-21(30)26-10-8-25(9-11-26)17(28)13-32-20-23-18-16(19(29)24-20)12-22-27(18)15-6-4-14(2)5-7-15/h4-7,12H,3,8-11,13H2,1-2H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLADBRVBOGBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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